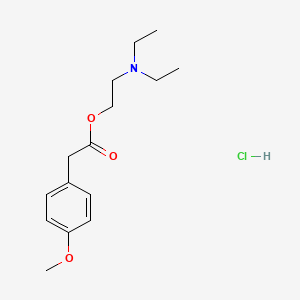![molecular formula C10H5ClF3N3OS B4018032 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4018032.png)
3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed for its unique properties and potential uses in various fields of research.
Scientific Research Applications
Synthesis and Heterocyclic Compound Development
The synthesis of compounds structurally similar to 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been a subject of research, with a focus on developing new heterocyclic compounds with potential applications. For example, Mohamed et al. (2020) conducted a study on the synthesis of related compounds, exploring their insecticidal activity against cotton leaf worm. They found that some synthesized compounds showed higher insecticidal activity compared to others, highlighting the potential of these compounds in pest control applications (Mohamed et al., 2020).
Anticancer Properties
Research into the anticancer properties of 1,3,4-thiadiazole-based compounds, which are structurally related to the chemical , has shown promising results. Aliabadi et al. (2020) synthesized a series of these compounds and evaluated their in vitro anticancer properties against various cancerous cell lines. They found that all tested derivatives exhibited significant cytotoxic activity, suggesting potential applications in cancer treatment (Aliabadi et al., 2020).
Spectroscopic and Biological Studies
The spectroscopic characterization and biological study of related heterocyclic compounds have been another area of focus. Patel et al. (2015) synthesized and characterized a novel series of these compounds, evaluating their antibacterial andantifungal activities. Their research revealed significant activity against both gram-positive and gram-negative bacteria, as well as various fungi, demonstrating the potential of these compounds in antimicrobial applications (Patel, Patel, & Shah, 2015).
Fluorescent and Photophysical Properties
The development of fluorescent compounds using thiadiazole structures is an emerging field. Zhang et al. (2017) synthesized a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes, studying their photophysical properties. They found that these compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, indicating potential applications in material science and imaging techniques (Zhang et al., 2017).
Nematocidal Activity
The exploration of nematocidal activities of compounds containing a 1,3,4-thiadiazole amide group, similar to the one , has shown promising results. Liu et al. (2022) synthesized a series of novel 1,2,4-oxadiazole derivatives containing this group and evaluated their nematocidal activities, revealing good efficacy against Bursaphelenchus xylophilus. This research suggests potential applications in agricultural pest control (Liu et al., 2022).
properties
IUPAC Name |
3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3OS/c11-6-3-1-2-5(4-6)7(18)15-9-17-16-8(19-9)10(12,13)14/h1-4H,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOLZBWICCHQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

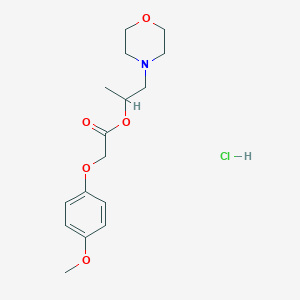
![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4017965.png)
![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine](/img/structure/B4017977.png)

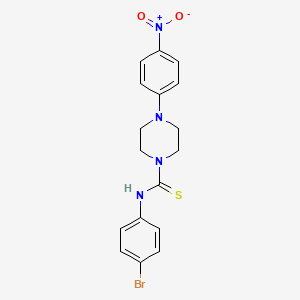
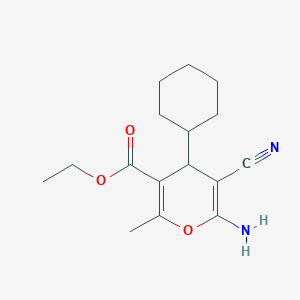
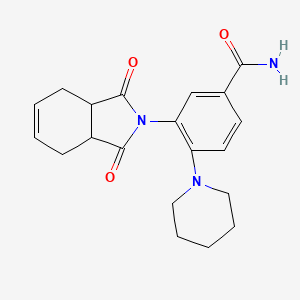
![N-[2-(1-adamantyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4018010.png)
![N-cyclohexyl-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B4018017.png)
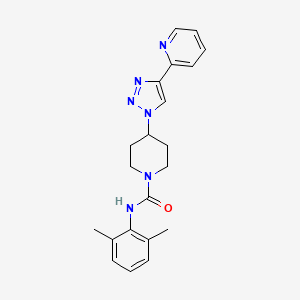
![3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide](/img/structure/B4018036.png)
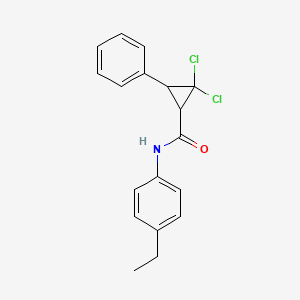
![4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4018042.png)
